molecular formula C23H23N5O2S B283666 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea

Cat. No.: B283666
M. Wt: 433.5 g/mol
InChI Key: MFDSOCHVCZDUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a benzotriazole ring, a butylphenyl group, and a furan-2-carboxamide moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the butylphenyl group, and the coupling with furan-2-carboxamide. Common synthetic routes may include:

    Formation of Benzotriazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Butylphenyl Group: This can be achieved through various substitution reactions, such as Friedel-Crafts alkylation.

    Coupling with Furan-2-Carboxamide: The final step involves the coupling of the benzotriazole derivative with furan-2-carboxamide using reagents like carbodiimides or other coupling agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control conditions .

Chemical Reactions Analysis

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzotriazole or furan rings are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that can inhibit or activate various enzymes. The butylphenyl group and furan-2-carboxamide moiety contribute to the compound’s ability to interact with biological membranes and proteins, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N5O2S/c1-3-4-6-16-8-10-17(11-9-16)28-26-19-13-15(2)18(14-20(19)27-28)24-23(31)25-22(29)21-7-5-12-30-21/h5,7-14H,3-4,6H2,1-2H3,(H2,24,25,29,31)

InChI Key

MFDSOCHVCZDUOQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC=CO4)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=CC=CO4)C

Origin of Product

United States

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